Cold-processed liposomes often fail due to gel-phase lipids. SLPC (1-stearoyl-2-linoleoyl PC) overcomes this:
Sourced at >99% purity, ensuring batch-to-batch reproducibility.
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC, CAS 27098-24-4) is an asymmetric, mixed-chain phosphatidylcholine featuring a fully saturated stearoyl (18:0) tail at the sn-1 position and a di-unsaturated linoleoyl (18:2) tail at the sn-2 position[1]. This specific structural configuration minimizes lipid packing order while maintaining bilayer stability, resulting in membrane fluidity at sub-zero temperatures . In industrial and advanced laboratory procurement, SLPC is primarily sourced as a structural lipid for low-temperature fluid liposomes, a high-efficiency matrix for cholesterol-sparing formulations, and a standardized, highly responsive substrate for controlled lipid peroxidation and ferroptosis modeling [REFS-1, REFS-2].
Generic substitution of SLPC with closely related phosphatidylcholines compromises critical formulation and experimental parameters. Replacing SLPC with its monounsaturated analog, SOPC (18:0-18:1), increases the phase transition temperature (Tm) by over 21 °C, risking unwanted gel-phase formation in cold-processed or refrigerated formulations [1]. Conversely, substituting SLPC with highly polyunsaturated variants like SAPC (18:0-20:4) or SDPC (18:0-22:6) paradoxically raises the Tm slightly while introducing extreme, uncontrolled oxidative instability [1]. Furthermore, attempting to achieve SLPC-like fluidity using fully saturated lipids (e.g., DSPC) requires massive cholesterol loading (>30 mol%), which severely limits the available membrane volume for lipophilic drug payloads, a limitation bypassed by SLPC's unique 17 mol% cholesterol abolition threshold [2].
Differential scanning calorimetry reveals that SLPC achieves a uniquely optimal depression of the gel-to-liquid crystalline phase transition temperature (Tm) within its class. The introduction of the di-unsaturated linoleoyl chain drops the Tm of SLPC to -15.0 °C. In direct comparison, the monounsaturated SOPC exhibits a Tm of +6.7 °C. Notably, increasing unsaturation further to four (SAPC) or six (SDPC) double bonds provides no additional Tm depression, and instead slightly increases the Tm to -13.0 °C and -9.0 °C, respectively [1].
| Evidence Dimension | Phase Transition Temperature (Tm) |
| Target Compound Data | SLPC (18:0-18:2): -15.0 °C |
| Comparator Or Baseline | SOPC (18:0-18:1): +6.7 °C; SAPC (18:0-20:4): -13.0 °C |
| Quantified Difference | 21.7 °C lower Tm than SOPC; 2.0 °C lower than SAPC |
| Conditions | Differential scanning calorimetry (DSC) of lipid bilayers under ambient pressure |
SLPC provides the absolute lowest phase transition temperature in its class, making it the optimal choice for maximizing liposomal fluidity without the extreme instability of highly polyunsaturated chains.
In liposomal formulation, cholesterol is typically required at high molar percentages (often 30-50 mol%) to abolish the phase transition of saturated phospholipids. However, calorimetric studies demonstrate that SLPC requires significantly less sterol to achieve a completely fluid phase. The phase transition of SLPC membranes is completely eliminated at just 17 mol% cholesterol [1]. This high efficiency in sterol interaction is driven by the specific packing disruption caused by the 18:2 dienoic acyl chain.
| Evidence Dimension | Cholesterol required to abolish phase transition calorimetrically |
| Target Compound Data | SLPC: 17 mol% |
| Comparator Or Baseline | Standard saturated PCs (e.g., DPPC/DSPC): ~30-50 mol% |
| Quantified Difference | Approx. 50% reduction in required cholesterol loading |
| Conditions | Aqueous dispersion analyzed via differential scanning calorimetry |
Allows formulators to drastically reduce cholesterol content, freeing up hydrophobic membrane space to maximize the loading capacity of lipophilic active pharmaceutical ingredients (APIs).
SLPC serves as a highly responsive yet controllable substrate for generating oxidized lipid species. Kinetic monitoring of heat-induced oxidative modifications shows that SLPC reaches optimal hydroperoxide formation at 125 °C, whereas the more stable monounsaturated SOPC requires 150 °C to achieve peak hydroperoxide generation [1]. Furthermore, SLPC degrades more rapidly than SOPC under thermal stress, producing a specific profile of volatile aldehydes rather than the ketones typical of fully saturated or purely oleoyl-based lipids [1].
| Evidence Dimension | Optimal temperature for hydroperoxide formation |
| Target Compound Data | SLPC (18:0-18:2): 125 °C |
| Comparator Or Baseline | SOPC (18:0-18:1): 150 °C |
| Quantified Difference | 25 °C lower thermal threshold for peak oxidation |
| Conditions | Thermal oxidation monitored via LC-ESI-MS combined with acid treatment |
Provides researchers with a highly reliable, lower-temperature precursor for synthesizing standardized lipid peroxides required in ferroptosis and oxidative stress assays.
Because SLPC maintains a liquid-crystalline phase down to -15.0 °C, it is the premier structural lipid for liposomes that must remain highly fluid and processable at sub-zero or refrigerated temperatures. It outperforms both SOPC (which gels at +6.7 °C) and highly polyunsaturated lipids (which offer no further Tm depression), ensuring formulation stability during cold-chain storage [1].
SLPC's ability to achieve a fully fluid, transition-free membrane at only 17 mol% cholesterol makes it highly valuable for maximizing drug encapsulation. By requiring roughly half the cholesterol of standard saturated PC formulations, SLPC frees up critical hydrophobic volume within the bilayer, allowing for significantly higher loading of lipophilic APIs without compromising structural integrity [2].
Due to its specific di-unsaturated sn-2 chain, SLPC undergoes rapid, predictable hydroperoxide formation at a lower thermal threshold (125 °C) than monounsaturated analogs. This makes it an ideal, procurement-ready precursor for generating controlled lipid peroxide species used in in vitro ferroptosis models and photopermeation studies [3].